molecular formula C12H22N2O B13203345 8-(Oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-amine

8-(Oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-amine

Cat. No.: B13203345
M. Wt: 210.32 g/mol
InChI Key: JEKRMMSCUUUBMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(Oxan-4-yl)-8-azabicyclo[321]octan-3-amine is a bicyclic amine compound with a unique structure that includes an oxane ring fused to an azabicyclo[321]octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-amine can be achieved through several methods. One common approach involves the reaction of 3-alkoxycyclobutanones with allenylsilanes in the presence of titanium tetrachloride (TiCl4). This reaction proceeds through a series of steps, including nucleophilic attack, silyl migration, and cyclization, to form the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

8-(Oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of appropriate catalysts.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

8-(Oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-(Oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    8-Oxabicyclo[3.2.1]octane: Shares a similar bicyclic structure but lacks the azabicyclo framework.

    11-Oxatricyclo[5.3.1.0]undecane: Contains a tricyclic structure with an oxane ring.

Uniqueness

8-(Oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-amine is unique due to its combination of an oxane ring and an azabicyclo[3.2.1]octane framework, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

IUPAC Name

8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-amine

InChI

InChI=1S/C12H22N2O/c13-9-7-11-1-2-12(8-9)14(11)10-3-5-15-6-4-10/h9-12H,1-8,13H2

InChI Key

JEKRMMSCUUUBMH-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2C3CCOCC3)N

Origin of Product

United States

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